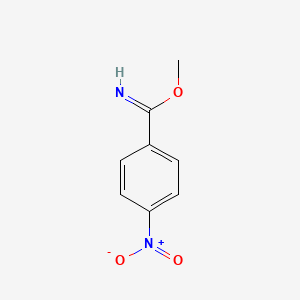

Methyl 4-nitrobenzimidate

Description

Methyl 4-nitrobenzimidate is a nitro-substituted benzimidate ester with the molecular formula C₉H₉N₂O₄. It is synthesized via the reaction of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate in the presence of sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) . The compound features a benzimidate core (C=N-OCH₃) and a para-nitro substituent on the aromatic ring, which confers unique electronic and steric properties. Its primary applications include serving as an intermediate in the synthesis of heterocyclic compounds, particularly benzimidazole derivatives, which are relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

methyl 4-nitrobenzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(9)6-2-4-7(5-3-6)10(11)12/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAWZIFNYPAVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401966 | |

| Record name | methyl 4-nitrobenzimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52708-02-8 | |

| Record name | methyl 4-nitrobenzimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-nitrobenzimidate can be synthesized through the cyanoimidation of 4-nitrobenzaldehyde. The process involves the reaction of 4-nitrobenzaldehyde with hydrogen cyanide and a base such as sodium tert-butoxide in methanol. The reaction mixture is then treated with N-bromosuccinimide and stirred at elevated temperatures to yield methyl 4-nitrobenzimidate .

Industrial Production Methods: While specific industrial production methods for methyl 4-nitrobenzimidate are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-nitrobenzimidate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Hydrolysis: The imidate linkage can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Reduction: Methyl 4-aminobenzimidate.

Substitution: Various substituted benzimidates depending on the nucleophile used.

Hydrolysis: 4-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-nitrobenzimidate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.

Medicine: Explored for its potential antimicrobial and anticancer properties, leveraging the reactivity of the nitro group.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-nitrobenzimidate involves its ability to undergo various chemical transformations. The nitro group can be reduced to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The imidate linkage allows for hydrolysis, releasing active compounds that can further interact with molecular targets.

Comparison with Similar Compounds

N-Methoxy-1-(Dimethoxyphosphoryloxy)-4-Nitrobenzimidate

- Molecular Formula : C₉H₉N₂O₅P

- Key Differences :

- Substitution of the methyl group in the benzimidate moiety with a methoxy group.

- Addition of a phosphoryloxy (-OP(O)(OCH₃)₂) group at the 1-position.

- Structural Insights :

- Reactivity : The phosphoryloxy group increases electrophilicity, making this compound more reactive in nucleophilic substitutions compared to Methyl 4-nitrobenzimidate.

Methyl 4-Amino-3-Nitrobenzoate

- Molecular Formula : C₈H₈N₂O₄

- Key Differences: Replacement of the benzimidate group (C=N-OCH₃) with a carboxylic ester (-COOCH₃). Amino (-NH₂) and nitro (-NO₂) groups at the 4- and 3-positions, respectively.

- Electronic Effects: The amino group acts as an electron donor, reducing the electron-withdrawing effect of the nitro group compared to Methyl 4-nitrobenzimidate.

- Applications : Used as a precursor for azo dyes and pharmaceuticals due to its bifunctional reactivity (amine and ester groups) .

4-(Methylamino)-3-Nitrobenzoyl Chloride

- Molecular Formula : C₈H₇ClN₂O₃

- Key Differences: Acyl chloride (-COCl) replaces the ester group. Methylamino (-NHCH₃) and nitro groups at the 4- and 3-positions.

- Reactivity : The acyl chloride is highly reactive, enabling facile amide bond formation in drug synthesis (e.g., antibiotics and kinase inhibitors) .

- Polarity : Greater polarity than Methyl 4-nitrobenzimidate, leading to higher solubility in polar aprotic solvents.

Methyl 2,4-Dihydroxy-5-(4-Nitrobenzamido)Benzoate

- Molecular Formula : C₁₅H₁₂N₂O₇

- Key Differences: Additional hydroxyl (-OH) and benzamido (-NHCOC₆H₄NO₂) substituents.

- Biological Relevance : The multi-functional structure enhances interactions with biological targets, making it suitable for derivatization in anticancer and antimicrobial studies .

Comparative Data Table

Key Research Findings

Electronic Effects: The para-nitro group in Methyl 4-nitrobenzimidate strongly withdraws electrons, activating the benzimidate core for nucleophilic attack. This contrasts with amino-substituted analogs (e.g., Methyl 4-amino-3-nitrobenzoate), where electron-donating groups reduce reactivity .

Stereochemical Influence : The trans configuration in N-methoxy-4-nitrobenzimidate derivatives () suggests steric hindrance may direct regioselectivity in subsequent reactions, unlike the unsubstituted Methyl 4-nitrobenzimidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.